3-Methylthiophene

描述

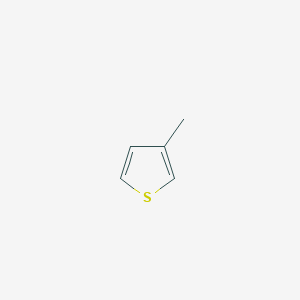

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84928-92-7 | |

| Record name | Poly(3-methylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84928-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060666 | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

115.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.4 mg/mL at 25 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

22.2 [mmHg] | |

| Record name | 3-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

616-44-4 | |

| Record name | 3-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiotolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOTOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK9ID0X5QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-69 °C | |

| Record name | 3-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 3 Methylthiophene and Its Derivatives

Classical Synthesis Routes to 3-Methylthiophene

The foundational methods for producing this compound often involve the reaction of acyclic precursors to form the thiophene (B33073) ring.

A classical laboratory-scale synthesis of this compound involves the sulfidation of a salt of methylsuccinic acid. orgsyn.org In a typical procedure, anhydrous disodium (B8443419) methylsuccinate is reacted with phosphorus heptasulfide in a high-boiling solvent like mineral oil. orgsyn.org The mixture is heated to a high temperature (240–250°C), and the this compound product is distilled off as it forms. orgsyn.org The reaction proceeds through the cyclization and sulfurization of the dicarboxylate salt. The yield for this method is reported to be in the range of 52–60%. orgsyn.org

Reaction Parameters for Sulfidation of Disodium Methylsuccinate

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Disodium methylsuccinate | Phosphorus heptasulfide | Mineral Oil | 240–275°C | 52–60% |

Data sourced from Organic Syntheses. orgsyn.org

Commercial production of this compound often relies on vapor-phase dehydrogenation of appropriate precursors. wikipedia.org One such technical method involves the vapor-phase reaction of preheated sulfur with pentanes. orgsyn.org This high-temperature gas-phase reaction is a common industrial strategy for the synthesis of various thiophenes. Another approach involves the dehydrogenation of methanol, which is vaporized and passed through a fixed-bed reactor containing a catalyst at temperatures between 260-280°C. google.com

The reaction between isoprene (B109036) and a sulfur source provides another route to this compound. One method involves adding crude isoprene (containing amylenes) to molten sulfur at a temperature of 350°C. orgsyn.org More recent studies have investigated the gas-phase reaction of atomic sulfur (S(3P)) with isoprene under single collision conditions. researchgate.netfigshare.com Theoretical calculations from these studies suggest that methyl thiophene is a probable product, formed alongside other sulfur-containing compounds. researchgate.netfigshare.com

A catalytic method for synthesizing this compound involves the reaction of 2-methyl-2-butene (B146552) with sulfur dioxide. orgsyn.org This gas-phase reaction is carried out at high temperatures, specifically by passing a mixture of the reactants over a chromium oxide-aluminum oxide catalyst at 450°C. orgsyn.org This process represents a specific example of catalytic cyclization to form the thiophene ring structure.

Advanced Synthetic Approaches to this compound Derivatives

The synthesis of functionalized this compound derivatives, particularly halogenated ones, is crucial for their use in further chemical synthesis, such as in the development of pharmaceuticals and polymers.

Halogenated derivatives of this compound are important synthetic intermediates.

2-bromo-3-methylthiophene (B51420):

The most common method for the synthesis of 2-bromo-3-methylthiophene is the bromination of this compound using N-bromosuccinimide (NBS). chemicalbook.comnbinno.com This reaction is typically carried out in a solvent like acetic acid or a mixture of chloroform (B151607) and acetic acid. chemicalbook.comchemicalbook.com The addition of NBS to a solution of this compound is often exothermic. chemicalbook.com Yields for this reaction are generally high, with one source reporting a yield of approximately 90%. nbinno.com An alternative method involves the use of hydrogen bromide and hydrogen peroxide. google.com

Reaction Conditions for Bromination of this compound

| Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| N-Bromosuccinimide | Acetic Acid | Room Temperature to 44°C | ~64-90% |

| Hydrogen Bromide / Hydrogen Peroxide | Ether / Water | -22°C to 15°C | Not specified |

Data sourced from ChemicalBook, Google Patents. chemicalbook.comchemicalbook.comgoogle.com

2,5-dibromo-3-methylthiophene (B84023):

The dibromination of this compound yields 2,5-dibromo-3-methylthiophene. uni.lu This can be achieved by reacting this compound with an excess of a brominating agent. For instance, reacting 3-(2-(methoxyethoxy)methyl)thiophene with 2.3 equivalents of N-bromosuccinimide in dimethylformamide (DMF) at 0°C results in the corresponding 2,5-dibrominated product in high yield. rsc.org

Synthesis of Halogenated this compound Derivatives (e.g., 2-bromo-3-methylthiophene, 2,5-dibromo-3-methylthiophene)

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of aromatic and heteroaromatic compounds, including thiophene derivatives. rsc.org It serves as a source of electrophilic bromine, often leading to regioselective substitution. The bromination of this compound with NBS can yield both mono- and di-brominated products, depending on the reaction conditions.

Research has shown that the reaction between this compound and NBS can be controlled to selectively produce 2-bromo-3-methylthiophene or 2,5-dibromo-3-methylthiophene. A study focusing on this transformation established specific conditions to achieve high yields and purity for each product. For the synthesis of 2-bromo-3-methylthiophene, a reaction time of 8.5 hours at 40 °C resulted in a yield of 87% with a purity of over 98%. To obtain 2,5-dibromo-3-methylthiophene, a longer reaction time of 11 hours at reflux temperature was necessary, affording a 78% yield with a purity exceeding 98%. researchgate.net

| Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Bromo-3-methylthiophene | 8.5 | 40 | 87 | >98 |

| 2,5-Dibromo-3-methylthiophene | 11 | Reflux | 78 | >98 |

Synthesis of this compound-2-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgresearchgate.net The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This electrophilic species then attacks the aromatic ring, leading to the formation of an aldehyde after hydrolysis. nih.gov For thiophenes, formylation generally occurs at the 2-position. wikipedia.org

The application of the Vilsmeier-Haack reaction to this compound provides a direct route to this compound-2-carbaldehyde. A patented method describes this specific transformation, where this compound is reacted with a Vilsmeier reagent. The process involves heating and refluxing the reactants for 2 hours. Analysis of the resulting product mixture indicated a 74% yield of 2-formyl-3-methylthiophene. ntu.ac.uk It is noted in the literature that the separation of isomers can sometimes be a challenge in such reactions. rsc.org

| Reactant | Product | Reaction Time (h) | Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | 2-Formyl-3-methylthiophene | 2 | Heating and Reflux | 74 |

Synthesis of Thiophene-Based Heterocyclic Compounds

Derivatives of this compound serve as valuable starting materials for the synthesis of more complex heterocyclic systems. The functional groups on the thiophene ring can be chemically manipulated to build new rings, leading to compounds with potential applications in medicinal chemistry and materials science.

An example of this is the synthesis of a series of novel thiophene derivatives from N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides. These precursors, derived from this compound, possess a reactive chloroacetamide group. This group allows for nucleophilic substitution reactions with various sulfur and nitrogen nucleophiles. In one study, reagents such as mercaptoacetic acid, 2-mercaptobenzothiazole, and various amines were used to construct new heterocyclic rings fused or attached to the initial thiophene core. The resulting complex structures were characterized by spectral analysis. ntu.ac.uk

Chemoenzymatic Synthesis of Enantiomerically Pure this compound Derivatives

Chemoenzymatic synthesis combines chemical and enzymatic steps to produce enantiomerically pure compounds, which are of significant interest in the pharmaceutical industry. u-szeged.hu Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of alcohols and amines. wikipedia.orgnih.gov In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic pair, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. wikipedia.org

While chemoenzymatic methods are powerful, their specific application for the direct synthesis or resolution of chiral derivatives of the this compound core itself is not extensively documented in the reviewed literature. The synthesis of chiral thiophenes often involves the attachment of a pre-existing chiral side chain to the thiophene ring. nih.gov For instance, chiral polythiophenes have been prepared from monomers where a chiral center is located in a substituent at the 3-position of the thiophene ring. rsc.orgnih.gov

The general principle of enzymatic kinetic resolution, however, remains a viable strategy that could potentially be applied to suitable this compound derivatives. For example, a racemic alcohol derivative of this compound could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for its separation from the unreacted alcohol enantiomer. wikipedia.org Although specific examples with this compound are scarce, the methodology has been successfully applied to a wide array of other aromatic and heterocyclic compounds. researchgate.net

Reactivity and Reaction Mechanisms of 3 Methylthiophene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism generally involves a two-step process:

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comdalalinstitute.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

In the case of 3-methylthiophene, the methyl group is an activating, electron-donating group. It increases the electron density of the thiophene (B33073) ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted thiophene. This electron-donating effect also directs the position of electrophilic attack. The methyl group preferentially stabilizes the carbocation intermediate when the attack occurs at the ortho (C2 and C4) and para (C5) positions. Due to the heteroaromatic nature of thiophene, the C2 and C5 positions (alpha to the sulfur atom) are inherently more reactive than the C3 and C4 positions (beta to the sulfur atom). Consequently, electrophilic substitution on this compound predominantly occurs at the C2 and C5 positions.

Radical Reactions

This compound can also undergo radical reactions, particularly on the methyl substituent, which is a benzylic-like position.

The reaction of this compound with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide ((PhCOO)₂), under thermal conditions leads to the bromination of the methyl group rather than the aromatic ring. testbook.comwikipedia.org This process is known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through a radical chain reaction: testbook.com

Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound. This forms a resonance-stabilized thienyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to produce the final product, 3-(bromomethyl)thiophene, and a succinimide (B58015) radical, which continues the chain. An alternative propagation involves the reaction of HBr with NBS to form molecular bromine (Br₂), which then reacts with the thienyl radical. masterorganicchemistry.com

Termination: The reaction is terminated by the combination of any two radical species.

The major product of this reaction is 3-(bromomethyl)thiophene, as the radical intermediate at the methyl group is stabilized by resonance with the thiophene ring. testbook.com The use of NBS is crucial as it provides a low, constant concentration of bromine radicals and elemental bromine, which favors the radical substitution pathway over electrophilic addition to the ring's double bonds. masterorganicchemistry.comyoutube.com

Oxidation Reactions

The oxidation of this compound can lead to various products, including the corresponding sulfoxide (B87167) and sulfone, or even ring-opened products, depending on the oxidant and reaction conditions. researchgate.netnih.gov

The oxidation of thiophenes by molecular oxygen (O₂) has been studied theoretically, considering both its ground triplet state (³O₂) and its electronically excited singlet state (¹O₂). researchgate.netacs.orgnih.gov

Reaction with Triplet Oxygen (³O₂): The direct oxidation of thiophene by ground-state triplet oxygen is generally a high-energy process. acs.orgnih.gov The reaction can proceed via two main pathways: direct hydrogen abstraction from the ring or the methyl group, or an addition/elimination mechanism. However, the activation barriers for these reactions are significant (reported as >30 kcal/mol for thiophene), suggesting that this pathway is likely important only at high temperatures, such as in combustion processes. acs.orgnih.gov

Reaction with Singlet Oxygen (¹O₂): The reaction with the more reactive singlet oxygen is considerably more favorable. researchgate.netnih.gov The most likely mechanism is a [4+2] cycloaddition (a Diels-Alder type reaction), where the singlet oxygen adds across the diene system of the thiophene ring. researchgate.netresearchgate.net This concerted pathway leads to the formation of an unstable endoperoxide intermediate, which can then rearrange or decompose to yield the final oxidation products. researchgate.netresearchgate.net The presence of an alkyl group, such as the methyl group in this compound, can lower the activation energy barrier for the addition pathway compared to unsubstituted thiophene. acs.orgnih.gov

Hydrodesulfurization Reactions of this compound

Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from petroleum products to prevent the emission of sulfur oxides (SOx) upon combustion. dicp.ac.cn Thiophenic compounds, including this compound, are particularly challenging to remove. dicp.ac.cn

Sulfided cobalt molybdate (B1676688) (Co-Mo) catalysts supported on materials like alumina (B75360) (Al₂O₃) are widely used for HDS. cdnsciencepub.commdpi.comtue.nl Studies on the HDS of this compound over these catalysts have provided insights into the reaction mechanism.

The HDS of this compound is generally more rapid than that of its isomer, 2-methylthiophene (B1210033). cdnsciencepub.com The reaction is proposed to proceed through a sequence involving C-S bond cleavage followed by hydrogenation of the resulting unsaturated hydrocarbon intermediates. cdnsciencepub.com The primary reaction pathways are:

Direct Desulfurization (DDS) or Hydrogenolysis: This pathway involves the cleavage of the carbon-sulfur bonds without prior hydrogenation of the thiophene ring. For this compound, this would lead to the formation of various C5 hydrocarbons.

Hydrogenation (HYD): This pathway begins with the hydrogenation of the thiophene ring to form tetrahydrothiophene (B86538) intermediates. These saturated intermediates are significantly more reactive and readily undergo C-S bond cleavage to release hydrogen sulfide (B99878) (H₂S) and the corresponding saturated hydrocarbon. tue.nl

Interactive Data Table: HDS Product Distribution

The following table summarizes typical product distributions from the hydrodesulfurization of this compound over a sulfided Co-Mo/Al₂O₃ catalyst. Note: Actual percentages can vary significantly with temperature, pressure, and catalyst formulation.

| Product Class | Example Compounds | Typical Selectivity (%) |

| C5 Alkanes | 2-Methylbutane, Pentane | 60-80 |

| C5 Alkenes | 2-Methyl-2-butene (B146552), 2-Methyl-1-butene | 15-30 |

| Ring-Opened Intermediates | Pentadienes | 5-10 |

Comparative Reactivity with 2-Methylthiophene and Thiophene

The methyl group exerts its activating effect through two primary mechanisms: the inductive effect, where it donates electron density through the sigma bond framework, and hyperconjugation, which involves the delocalization of sigma-electrons from the C-H bonds of the methyl group into the pi-system of the ring. Both effects increase the electron density of the thiophene ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org

In electrophilic substitution, the stability of the cationic intermediate is paramount. For thiophene, substitution occurs preferentially at the C2 (or α) position because the positive charge in the intermediate can be more effectively delocalized onto the sulfur atom, which can accommodate it through the formation of a sulfonium (B1226848) ion resonance structure. pearson.comresearchgate.net

When comparing 2-methylthiophene and this compound, the interplay between the inherent reactivity of the thiophene ring positions and the activating effect of the methyl group becomes critical.

2-Methylthiophene: The methyl group at the C2 position strongly activates the C5 position for electrophilic attack. This is because the positive charge in the transition state for C5-attack is stabilized by both the sulfur atom (at C2) and the electron-donating methyl group (also at C2). The C3 position is also activated, but to a lesser extent.

This compound: The methyl group at the C3 position primarily activates the adjacent C2 and C5 positions. The C2 position is particularly activated because attack at this site generates a carbocation intermediate where the positive charge is delocalized onto the C3 carbon (bearing the methyl group) and the C5 carbon, with significant stabilization from the sulfur atom. Attack at the C5 position is also favorable.

| Compound | Relative Reactivity (Qualitative) | Major Electrophilic Substitution Site(s) | Reason for Reactivity and Selectivity |

|---|---|---|---|

| Thiophene | Base | C2, C5 | Activation by sulfur atom stabilizes the intermediate for α-substitution. pearson.comresearchgate.net |

| 2-Methylthiophene | Higher | C5 | Strong activation of C5 by the +I effect and hyperconjugation of the C2-methyl group, plus stabilization from sulfur. |

| This compound | Intermediate | C2, C5 | Activation of C2 and C5 positions by the C3-methyl group. The C2 position is highly favored due to the stability of the resulting carbocation. |

Photochemical Reactivity and Excited State Dynamics

The interaction of this compound with light induces transitions to electronically excited states, initiating a cascade of photophysical and photochemical processes. The study of its excited state dynamics is crucial for understanding its photostability and its potential applications in photochemistry and materials science, such as in the development of organic electronic devices. acs.orgnih.gov

Upon absorption of ultraviolet (UV) light, the this compound molecule is promoted from its ground electronic state (S0) to a singlet excited state (S1 or higher). cdnsciencepub.com The subsequent de-excitation can occur through several competing pathways:

Fluorescence: Radiative decay from the S1 state back to the S0 state, accompanied by the emission of light.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). This process is typically very fast for thiophenes. rsc.org

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity, most commonly from the lowest singlet excited state (S1) to a triplet excited state (T1). nih.gov

Photochemical Reaction: The excited molecule can undergo chemical transformations, such as isomerization or decomposition. researchgate.net

Research on substituted thiophenes has shown that the position and nature of the substituent significantly influence the excited-state dynamics. For instance, studies on phenylthiophenes have demonstrated that methyl substitution can alter the rate of intersystem crossing. nih.gov In one study, the intersystem crossing rate was found to be significantly faster for a dimethyl-substituted phenylthiophene compared to the unsubstituted and monomethyl-substituted versions, highlighting the role of the methyl group in promoting the transition to the triplet state. nih.gov

For benzoyl-substituted thiophenes, including 2-benzoyl-3-methylthiophene, the lowest triplet state has been identified as a π,π* state associated with the thienoyl chromophore. cdnsciencepub.comingentaconnect.com These excited molecules can undergo photochemical reactions, such as photocycloaddition with alkenes. ingentaconnect.com The irradiation of thiophene derivatives can lead to decomposition or the formation of isomers. researchgate.net

The photophysics of this compound are governed by the complex interplay of these decay pathways. The excited state lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is a key parameter. Ultrafast spectroscopic techniques are often employed to measure these lifetimes, which can be on the picosecond or even femtosecond timescale. nih.govnih.gov For many thiophene derivatives, non-radiative decay pathways, particularly internal conversion and intersystem crossing, are highly efficient, leading to low fluorescence quantum yields. acs.orgrsc.org

| Photophysical Process | Description | Relevance to this compound |

|---|---|---|

| UV Absorption | Promotion of an electron from the ground state (S₀) to an excited singlet state (S₁). | Initiates all subsequent photochemical and photophysical events. cdnsciencepub.com |

| Internal Conversion (IC) | Non-radiative decay from a higher to a lower electronic state of the same spin multiplicity. | A primary and rapid deactivation pathway for thiophenes, contributing to their photostability. rsc.org |

| Intersystem Crossing (ISC) | Non-radiative transition from a singlet state (S₁) to a triplet state (T₁). | The methyl group can influence the rate of ISC, populating the triplet manifold which can lead to phosphorescence or further reactions. nih.gov |

| Phosphorescence | Radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). | Observed in some thiophene derivatives, providing information about the energy of the triplet state. ingentaconnect.com |

| Photochemical Reaction | Chemical transformation from an excited state, e.g., isomerization or cycloaddition. | Irradiation can lead to decomposition or reactions like photocycloaddition in suitably substituted derivatives. researchgate.netingentaconnect.com |

Polymerization of 3 Methylthiophene and Poly 3 Methylthiophene P3mt

Chemical Oxidative Polymerization of 3-Methylthiophene

Chemical oxidative polymerization is a widely utilized method for the large-scale synthesis of P3MT. tandfonline.com This process typically involves the use of an oxidizing agent, such as iron (III) chloride (FeCl₃), to initiate the polymerization of the this compound monomer. tandfonline.comresearchgate.net The reaction is often carried out in a suitable solvent like chloroform (B151607). researchgate.netrsc.org This method offers a straightforward route to producing P3MT-based hybrid materials. researchgate.net

Poly(this compound)/CeY zeolite (P3MT/CeY) nanocomposites can be synthesized via chemical oxidative polymerization. rsc.orgrsc.org In this process, the CeY zeolite is introduced into the reaction mixture containing the this compound monomer before the addition of an oxidant like anhydrous FeCl₃. rsc.org The resulting composite material retains the crystalline structure of the Y zeolite, which in turn enhances the thermal stability of the P3MT. rsc.orgrsc.org

A notable finding is the significant increase in conductivity observed in these composites. For instance, a composite prepared with a 3:1 mass ratio of CeY to P3MT exhibited a 2000-fold increase in conductivity compared to pure P3MT prepared under similar conditions. rsc.org The conductivity of the P3MT/CeY composite can reach up to 3.2 × 10⁻⁶ S cm⁻¹. rsc.org

Table 1: Properties of P3MT/CeY Composites

| Property | Observation | Reference |

|---|---|---|

| Structure | Retains the crystal structure of Y zeolite. | rsc.orgrsc.org |

| Conductivity | Up to 3.2 × 10⁻⁶ S cm⁻¹; a 2000-fold increase was seen with a 3:1 CeY to P3MT ratio. | rsc.orgrsc.org |

| Thermostability | Greatly improved compared to pure P3MT. | rsc.org |

A one-pot synthesis method can be employed to create composites of graphene nanosheets wrapped with poly(this compound) (GNs-f-P3MT). researchgate.netingentaconnect.com This process begins with the oxidation of natural graphite (B72142) using Hummer's method, followed by chemical reduction to produce graphene nanosheets (GNs). researchgate.netingentaconnect.comresearchgate.net Subsequently, in-situ chemical oxidative polymerization of this compound is performed in the presence of these GNs to form the noncovalently bonded composite. researchgate.netingentaconnect.com

Microscopic analysis of the resulting GNs-f-P3MT composites reveals a homogeneous dispersion of the graphene nanosheets within the polymer matrix. researchgate.netingentaconnect.com Thermogravimetric analysis has demonstrated that the incorporation of graphene nanosheets leads to an improvement in the thermal stability of the P3MT matrix. researchgate.netingentaconnect.com Furthermore, these composites have been investigated as electrode materials for supercapacitors, with one study reporting a high specific capacitance of 240 F/g. researchgate.net Another ternary nanocomposite involving graphene, single-walled carbon nanotubes, and P3MT showed an even higher specific capacitance of 561 F/g. sci-hub.se

Table 2: Characterization of GNs-f-P3MT Composites

| Characterization Technique | Finding | Reference |

|---|---|---|

| Microscopy (FESEM, HRTEM) | Homogeneous dispersion of graphene nanosheets in the P3MT matrix. | researchgate.netingentaconnect.com |

| Thermogravimetric Analysis (TGA) | Improved thermal stability of the composite compared to pure P3MT. | researchgate.netingentaconnect.com |

| Electrochemical Analysis | Specific capacitance of 240 F/g for G-PMT and 561 F/g for a ternary composite. | researchgate.netsci-hub.se |

Electrochemical Polymerization of this compound

Electrochemical polymerization offers several advantages, including simplicity, speed, and the ability to directly deposit the polymer film onto an electrode in either its doped or undoped state. researchgate.net This method allows for precise control over the synthesis process. researchgate.net

Potentiodynamic polymerization is a common electrochemical technique where the potential is repeatedly scanned between set limits to grow the polymer film on the working electrode. rsc.orgresearchcommons.org For this compound, this involves cycling the potential in a solution containing the monomer and a supporting electrolyte. rsc.org The successive increase in anodic and cathodic peak currents during the cyclic voltammograms indicates the successful formation and growth of the P3MT film on the electrode surface. rsc.org The thickness of the resulting film can be controlled by the number of cycles. researchcommons.org

The polymerization potential for this compound can be influenced by the substrate. For instance, the potential on a poly(vinylidene fluoride) (PVDF) covered indium tin oxide (ITO) glass (1.22 V vs. Ag/Ag⁺) is slightly higher than on a bare ITO glass (0.95 V vs. Ag/Ag⁺). rsc.org

Surface-initiated polymerization allows for the growth of polymer chains directly from a substrate, creating a covalently bound film. nih.gov One such method is the surface-initiated Kumada catalyst-transfer polycondensation (SI-KCTP), which has been used to fabricate uniform P3MT films on indium tin oxide (ITO) surfaces. nih.govnih.gov This process is initiated from surface-bound arylnickel(II) bromide initiators. nih.gov

A key advantage of this technique is the ability to control the thickness of the polymer film, which can range from 30 to 265 nm, by varying the monomer concentration in the solution. acs.orgresearchgate.net The resulting P3MT layer is covalently attached to the ITO surface, which prevents delamination during subsequent processing steps. nih.gov These surface-bound P3MT films have shown promise as stable hole-transport layers in polymer solar cells. nih.gov

Ionic liquids, which are salts that are molten at room temperature, serve as environmentally friendly "green" solvents for the electrochemical polymerization of this compound. tandfonline.com They offer wide electrochemical windows, good thermal and chemical stability, and excellent electrical conductivity. tandfonline.com The ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM]PF₆) is a commonly used medium for this purpose. researchgate.netscientific.net

P3MT films can be synthesized on substrates like ITO via potentiodynamic polymerization in [BMIM]PF₆ containing the this compound monomer. tandfonline.comscientific.net This method has been used to prepare high-quality electrochromic P3MT films. researchgate.net For example, a stable PMeT/WO₃ nanocomposite film was prepared by first growing a WO₃ film and then depositing PMeT on it using a potentiodynamic method in a solution of this compound in [BMIM]PF₆. tandfonline.com

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Iron (III) chloride |

| Chloroform |

| CeY zeolite |

| Graphene |

| Graphene nanosheets |

| Single-walled carbon nanotubes |

| Indium Tin Oxide |

| Poly(vinylidene fluoride) |

| Arylnickel(II) bromide |

| 1-butyl-3-methylimidazolium hexafluorophosphate |

Structural Studies of P3MT Solutions and Films

The structural characteristics of poly(this compound) (P3MT) in both solution and solid-state films have been a subject of extensive research to understand the relationship between its morphology and properties.

In Solution: When this compound is polymerized, soluble oligomers are often formed alongside the main polymer chains. cdmf.org.br The presence and concentration of these oligomers in the polymerization solution can influence the properties of the resulting P3MT films. cdmf.org.br UV-Vis spectroscopy of P3MT in solution, for instance in tetrahydrofuran (B95107) (THF), typically shows an absorption maximum (λmax) around 400 nm, which is attributed to oligomeric chains with a lower degree of polymerization. rsc.org Studies using techniques like solution-state NMR and EPR have helped in identifying the various species present during the polymerization and doping processes. osti.govibm.com For example, at certain dopant levels, sulfur-centered radicals have been observed in solution. osti.govibm.com

In Films: The morphology of P3MT films is highly dependent on the preparation method. Films cast from solution can exhibit different properties based on the casting technique, which controls the final morphology. ibm.com For instance, hard, compact films have been found to be significantly more conductive than brittle, porous films, suggesting that lower interparticle resistivity in the compact films plays a crucial role. ibm.com

The structure of P3MT films has been investigated using a variety of analytical techniques:

Scanning Electron Microscopy (SEM): SEM images reveal the surface morphology of P3MT films. The porosity of electrochemically deposited films has been shown to increase with deposition time. mdpi.com The morphology can range from compact to more fibrous structures, influenced by factors such as the reuse of the polymerization solution, which increases the concentration of soluble oligomers. cdmf.org.br

X-ray Diffraction (XRD): XRD studies provide insights into the crystallinity and molecular arrangement within the films. uaeu.ac.ae Well-ordered P3MT films can exhibit a high degree of crystallinity. rsc.org For instance, P3MT films grown via epitaxial electropolymerization on an oriented poly(vinylidene fluoride) (PVDF) substrate showed a well-ordered structure with flat-on single crystals. rsc.org

UV-Vis Spectroscopy: In contrast to solutions, dedoped P3MT films show a red-shifted λmax, typically around 510 nm. rsc.org The UV-Vis absorption spectra of P3MT films often display a π-π* transition band and, in doped states, a bipolaron band. mdpi.comresearchgate.net

Atomic Force Microscopy (AFM): AFM is used to analyze the surface topography of the films at the nanoscale. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is employed to examine the molecular structure and confirm the presence of characteristic P3MT vibrational bands. uaeu.ac.aeresearchgate.net

A study on vacuum-evaporated P3MT thin films showed that film thickness affects the structural, surface, and mechanical properties, including intrinsic stress and surface roughness. researchgate.net Furthermore, the template-assisted synthesis of P3MT within core-shell nanocomposites with PVDF has been shown to result in a more ordered molecular structure with higher effective conjugation length compared to the neat polymer. rsc.org

Electrically Conducting Properties of P3MT

Poly(this compound) is a semiconductor whose electrical conductivity can be tuned over several orders of magnitude through doping. This property is central to its application in various electronic devices.

Charge Carrier Mobility and Transport Mechanisms

The movement of charge carriers is fundamental to the electrical conductivity of P3MT. The charge carrier mobility in P3MT has been a focus of many studies to understand how charges move through the material.

Charge Carrier Mobility: The mobility of positive charge carriers (holes) in P3MT has been reported to be around 4 x 10⁻⁴ cm²/Vs, a value considered attractive for optoelectronic applications. researchgate.netresearchgate.net However, mobility can be influenced by factors such as the material's morphology and the presence of impurities or dopants. For instance, in blends of poly(3-hexylthiophene) (a related polymer) with PCBM, hole mobilities in the range of 10⁻³–10⁻² cm²/Vs have been observed. arxiv.org

Charge Transport Mechanisms: The charge transport in P3MT is often not a simple band-like conduction but is governed by more complex mechanisms due to the inherent disorder in the polymer structure. Several models have been used to describe the charge transport in P3MT:

Variable Range Hopping (VRH): The direct current (DC) conductivity of P3MT measured over a temperature range of 77-300 K has been analyzed using Mott's variable range hopping model. nih.govresearchgate.net This model describes charge transport as hopping of charge carriers between localized states near the Fermi level. researchgate.net Parameters such as the characteristic temperature, average hopping distance, and density of states at the Fermi level have been evaluated based on this model. nih.govresearchgate.net

Space-Charge Limited Conduction (SCLC): In many P3MT-based devices, the current-voltage (J-V) characteristics are governed by SCLC. aip.orgresearchgate.net This indicates that the current is limited by the charge injected into the polymer rather than by the intrinsic carrier concentration. The transport can be further influenced by the presence of traps. aip.orgresearchgate.net

Trap-Controlled SCLC (TCSCLC): At higher temperatures, the transport mechanism is often dominated by TCSCLC, where charge carriers are trapped and de-trapped as they move through the material. researchgate.netresearchgate.net

Trap-Free SCLC: In highly doped devices, a transition from trap-controlled to trap-free SCLC can be observed. researchgate.netaip.org

Thermionic Emission: Depending on the electrode material used in a device, the current transport can also be controlled by thermionic emission at the metal-polymer interface. researchgate.net

The charge transport mechanism can be tuned by factors such as carrier density and temperature. aip.orgresearchgate.net For example, in lightly doped devices, SCLC controlled by exponentially distributed traps is often observed. aip.orgresearchgate.net The synthesis temperature of the polymer can also influence transport parameters like resistivity and charge carrier mobility. researchgate.net Nuclear Magnetic Resonance (NMR) studies have suggested that at low temperatures, intra- and inter-chain hopping of charge carriers is a dominant relaxation mechanism. aps.org

Doping Effects on Electrical and Optical Properties

Doping is the intentional introduction of impurities into a semiconductor to alter its electrical and optical properties. In P3MT, this is typically achieved through oxidation (p-doping), which creates positive charge carriers (polarons and bipolarons) on the polymer backbone.

Effects on Electrical Properties: Doping significantly increases the electrical conductivity of P3MT. The conductivity can be controlled by the doping level. researchgate.net For example, P3MT doped with ferric chloride has shown an increase in room temperature electrical conductivity with increasing dopant concentration. researchgate.net Highly doped P3MT can achieve conductivities as high as 1840 ± 25 S cm⁻¹. rsc.org In contrast, dedoped (undoped) P3MT films exhibit much lower conductivity, on the order of 0.08 S cm⁻¹. rsc.org However, even dedoped P3MT can show remarkably high conductivity (59 ± 3 S cm⁻¹) when prepared with a well-ordered structure. rsc.orgrsc.org

The doping process creates charge carriers that are responsible for the enhanced conductivity. The nature of these charge carriers (polarons and bipolarons) has been studied extensively. researchgate.net Doping also affects the charge transport mechanism. As the doping level increases, a transition from trap-controlled to trap-free space-charge limited conduction has been observed. researchgate.netaip.org The trap density and characteristic energy are also influenced by the doping level, with lower doping levels often associated with more disorder and higher trap parameters. researchgate.netaip.org

Effects on Optical Properties: Doping induces significant changes in the optical absorption spectrum of P3MT. The neutral, undoped polymer typically has a primary absorption peak (π-π* transition) in the visible region. mdpi.comresearchgate.net Upon doping, new absorption bands appear at lower energies, which are attributed to the formation of polarons and bipolarons. mdpi.comresearchgate.net For example, a broad bipolaron peak has been observed at around 800 nm in highly doped P3MT nanowires. mdpi.com

Photoreflectance studies on P3MT have shown that as the doping level is reduced, a peak corresponding to the band-to-band transition (~2 eV) and another peak corresponding to a transition involving a bipolaron level (~1.7 eV) become visible. aip.org Interestingly, the bipolaron transition can also be observed in the neutral polymer through photodoping, where light absorption creates the charge carriers. aip.org

Doping can also lead to quenching of photoluminescence (PL). In highly doped conducting polymers, the PL is often quenched due to the non-radiative recombination of excitons through the polaron and bipolaron states. mdpi.com

Applications of P3MT in Advanced Materials

The unique electrical and optical properties of Poly(this compound) (P3MT) make it a promising material for a variety of advanced applications, particularly in electronics and sensing.

Organic Semiconductors and Electronics

P3MT's tunable conductivity and processability make it a suitable candidate for use as an organic semiconductor in various electronic devices.

Organic Field-Effect Transistors (OFETs): The ability to support charge transport makes P3MT a potential active layer in OFETs. The performance of such devices is critically dependent on the charge carrier mobility of the polymer. aps.org

Organic Photovoltaics (OPVs): P3MT has been investigated for use in photovoltaic devices. researchgate.netresearchgate.net Its relatively high hole mobility is an attractive feature for this application. researchgate.net Single-layer photovoltaic devices using P3MT as the active layer have demonstrated power conversion efficiencies, albeit modest. researchgate.net

Electroluminescent Diodes: P3MT has been used in the fabrication of visible-light electroluminescent diodes. researchgate.net

Memristors for Neuromorphic Computing: P3MT has shown potential in the development of memristor devices, which are key components for next-generation artificial neuromorphic computing. x-mol.net By controlling the doping level, the resistance of the P3MT can be switched, exhibiting functionalities like resistive switching and emulating artificial synapses. x-mol.net

Electrochemical Actuators: P3MT's ability to undergo volume changes during electrochemical doping and dedoping makes it suitable for use in electrochemical actuators. spiedigitallibrary.org These actuators can generate mechanical strain and stress, with performance depending on factors like the electrolyte used. spiedigitallibrary.org

Conductive Coatings: P3MT can be used to create electrically conductive coatings on various substrates, such as polyester (B1180765) fabrics. researchgate.net These coatings can also exhibit chromic properties, changing color in response to electrical voltage (electrochromism) or pressure (piezochromism). researchgate.net

The creation of well-ordered P3MT films through techniques like epitaxial electropolymerization is a key strategy for enhancing the performance of these electronic devices, as it leads to improved conductivity and charge transport. rsc.org

Sensors

The sensitivity of P3MT's electrical and optical properties to its chemical environment makes it an excellent material for chemical sensors.

Volatile Organic Compound (VOC) Sensors: P3MT thin films deposited on quartz crystal microbalance (QCM) transducers have been shown to be effective in sensing a variety of VOCs, including alcohols, ketones, and chlorinated compounds. mdpi.comnih.gov These sensors can achieve detection limits in the low parts-per-million (ppm) range. mdpi.comnih.gov Notably, P3MT-based sensors have demonstrated high sensitivity and selectivity towards dimethyl methylphosphonate (B1257008) (DMMP), an organophosphate compound. mdpi.comnih.gov The sensing performance is only slightly reduced in the presence of humidity. nih.gov

Gas Sensors: P3MT has been used in gas sensors for detecting various gases. mdpi.com Composite materials of P3MT with multiwalled carbon nanotubes (MWCNTs) have been developed to enhance the sensitivity of these sensors. csic.es

Biosensors: P3MT can be functionalized for the detection of biological molecules. For example, P3MT-based sensors have been fabricated for the determination of urea (B33335), an important diagnostic marker for kidney function. jkps.or.kr In these sensors, an enzyme like urease is immobilized on the P3MT film, and the sensor detects the products of the enzymatic reaction. jkps.or.kr

Neurotransmitter Sensors: Modified P3MT electrodes have shown promise for the voltammetric determination of catecholamine neurotransmitters. researchgate.net

Pesticide Sensors: A nanosensor fabricated by coating a glassy carbon electrode with a P3MT/MWCNT composite has been successfully used for the detection of various pesticides, including herbicides and insecticides, in water samples. scielo.br

Ion Sensors: There is potential for P3MT to be used in sensors for detecting ions like phosphate. researchgate.net

pH Sensors: Luminescent nanowire barcodes created by alternately stacking P3MT and poly(3,4-ethylenedioxythiophene) (PEDOT) have been developed as pH sensors. mdpi.comnih.gov The luminescence of the P3MT segments changes in response to pH, providing a visual readout. mdpi.comnih.gov

The sensing mechanism in these devices often relies on the interaction of the analyte with the P3MT film, which causes a change in the polymer's conductivity, mass (as in QCM sensors), or optical properties (like luminescence). mdpi.commdpi.com

Computational and Theoretical Studies of 3 Methylthiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and properties of molecules like 3-methylthiophene. sapub.org DFT calculations, which are based on determining the electron density rather than the complex many-electron wave function, offer a balance between accuracy and computational cost. sapub.org Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are frequently employed to optimize the molecular structure and predict various molecular parameters. researchgate.netnih.gov These theoretical calculations have proven to be in good agreement with experimental data for thiophene (B33073) and its derivatives, confirming the reliability of DFT in predicting molecular geometries and vibrational frequencies. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. mdpi.comnih.gov A smaller gap suggests higher reactivity and easier electronic transitions. physchemres.orgmdpi.com

For thiophene-based oligomers and polymers, such as poly(this compound) (P3MT), the HOMO-LUMO gap is a key determinant of their potential application in organic solar cells and other electronic devices. nih.gov DFT calculations are used to estimate this gap, providing a theoretical measure of the material's energy band gap. nih.gov For instance, calculations on thiophene oligomers show that the HOMO-LUMO gap decreases as the number of thiophene units in the chain increases, which enhances the molecule's potential as a corrosion inhibitor by facilitating adsorption onto metal surfaces. sapub.org Studies on substituted thiophenes have shown that the introduction of electron-donating groups tends to lower the HOMO-LUMO gap, which can be a strategic approach in designing novel materials for solar applications. nih.gov In contrast, electron-withdrawing groups typically lower the energy levels of both the HOMO and LUMO. nih.gov

| Number of Thiophene Units | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1 (Thiophene) | -6.521 | -0.999 | 5.522 |

| 2 (Bithiophene) | -5.834 | -1.747 | 4.087 |

| 3 (Terthiophene) | -5.509 | -2.139 | 3.37 |

| 4 | -5.316 | -2.389 | 2.927 |

| 5 | -5.188 | -2.563 | 2.625 |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, researchers can assign the fundamental vibrational modes observed in experimental spectra. researchgate.netcardiff.ac.uk Theoretical spectra for this compound have been computed and show good agreement with experimental FT-IR and FT-Raman data, often with the use of scaling factors to correct for anharmonicity and other systematic errors in the calculations. researchgate.netscifiniti.com

A detailed vibrational analysis of this compound involves assigning calculated frequencies to specific molecular motions, such as C-H stretching, C-C stretching within the ring, C-S stretching, and various bending and rocking modes of the methyl group. researchgate.netiosrjournals.org The Potential Energy Distribution (PED) is often used to provide a quantitative measure of the contribution of individual internal coordinates to each normal mode, ensuring an accurate assignment of the vibrational bands. cardiff.ac.ukscispace.com For example, in studies of thiophene derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have successfully reproduced experimental vibrational wavenumbers. cardiff.ac.uk The strong Raman peaks observed for poly(3-alkylthiophenes) are identified as collective backbone stretching modes of C-C and C=C bonds, and their positions and shapes are strongly correlated with the molecular conformation. researchgate.net

| Assignment | Calculated Frequency (Scaled) | Experimental IR | Experimental Raman |

|---|---|---|---|

| ν(C=C) | 1530 | 1535 | 1533 |

| ν(C=C) | 1420 | 1418 | 1420 |

| β(CH) | 1221 | 1221 | 1222 |

| Ring breathing | 834 | 835 | 835 |

| γ(CH) | 770 | 770 | 772 |

The biological activity and material properties of molecules are often dictated by their three-dimensional shape or conformation. DFT calculations are instrumental in performing conformational analysis to identify the most stable structures (i.e., the global minimum on the potential energy surface) and to understand the energy barriers between different conformers. mdpi.combohrium.com

For this compound, conformational studies often focus on its polymeric forms, such as poly(this compound). Theoretical investigations have explored the conformational preferences of linked thiophene rings. For instance, relaxed potential energy scans of head-to-tail this compound hexamers have been performed to understand the rotational barriers and stability of different dihedral angles between the rings. researchgate.net These studies reveal that while a planar backbone conformation is often favored to maximize conjugation, steric interactions, such as those from the methyl group, can cause twisting of the thiophene backbone. researchgate.net DFT calculations have also been used to determine that for reactions involving this compound, the observed products often correlate with the calculated thermodynamic products, indicating that the reaction selectivity is governed by the relative stability of the possible product structures. nih.gov

Fukui functions are a key concept within DFT used to describe local chemical reactivity. scm.com They predict the most likely sites for electrophilic, nucleophilic, or radical attack on a molecule by analyzing the change in electron density when an electron is added or removed. nih.govscm.com The Fukui function for nucleophilic attack (f+) identifies electrophilic sites, while the function for electrophilic attack (f-) identifies nucleophilic sites. scm.com

In the context of this compound and its derivatives, Fukui function analysis has been employed to pinpoint the reactive centers. researchgate.netnih.gov For the neutral molecule, these calculations can identify which atoms on the thiophene ring or the methyl group are most susceptible to attack by different types of reagents. researchgate.net This predictive power is invaluable for understanding reaction mechanisms and designing new synthetic pathways. The analysis allows for a direct assessment of local reactivity, where, for example, solid blue surfaces in a visualization might highlight electrophilic sites and hollow white surfaces represent nucleophilic ones. acs.org

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.govmdpi.com It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals representing bonds, lone pairs, and antibonding orbitals.

For thiophene-based systems, NBO analysis reveals the nature of intramolecular charge transfer and the interactions that stabilize the molecule. researchgate.netaip.org In a study on a derivative of this compound, NBO analysis was performed to investigate donor-acceptor interconnections. nih.govresearchgate.net The analysis quantifies the stabilization energy associated with the delocalization of electrons from occupied "donor" NBOs (like lone pairs or bonding orbitals) to unoccupied "acceptor" NBOs (typically antibonding orbitals). openaccesspub.org For instance, π→π* interactions can define the charge transfer from a donor group towards an acceptor moiety, contributing significantly to the molecule's stability. mdpi.com This method helps explain the electronic communication between the thiophene ring and its substituents, which is fundamental to its chemical behavior.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at the electron density surface, providing a map of electrophilic and nucleophilic regions. nih.gov The MEP is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. uni-muenchen.de

Different colors on an MEP map denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netscispace.com Green represents areas of neutral potential. researchgate.net For derivatives of this compound, MEP analysis has been used to qualitatively demonstrate the charge distribution and identify reactive areas. nih.govresearchgate.net This analysis can clearly show, for example, that electronegative atoms like sulfur create regions of specific electrostatic potential, guiding intermolecular interactions and determining the sites for chemical reactions. scispace.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and materials over time. In the context of this compound, MD simulations have been utilized to investigate the structure and properties of polymers derived from it, such as poly(this compound).

One study focused on the interaction of poly(this compound) with other molecules. Researchers investigated the process of multiple fullerene C70 molecules inducing polythiophene to self-curl. The simulation showed that dispersed fullerenes aggregate to form a cluster, and the polythiophene chain wraps around this cluster, driven by van der Waals forces. researchgate.net This type of simulation is crucial for understanding the morphology and potential applications of composite materials in fields like organic electronics.

Another area of application for MD simulations is in studying the behavior of this compound-based materials at interfaces. For instance, the interaction of an ethanol-water mixture with a platinum surface modified with poly(this compound) has been simulated to understand the structural and diffusion properties at different temperatures. scirp.org Such studies are relevant to the development of sensors and catalysts. The simulations can provide data on self-diffusion coefficients and radial distribution functions, which describe the arrangement of molecules. scirp.org

Furthermore, MD simulations are essential for validating force fields used to model conjugated polymers like poly(3-hexylthiophene), a close relative of poly(this compound). By comparing simulation results with experimental data from techniques like X-ray scattering and neutron scattering, researchers can assess the accuracy of different force fields. rsc.org This ensures that the computational models reliably predict the molecular morphology and dynamics that govern properties like charge transport in these semiconducting polymers. rsc.org

Quantum Chemical Parameters and Structure-Activity Relationships (SAR)

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to determine the electronic structure and properties of molecules like this compound and its derivatives. These calculations provide valuable parameters that can be correlated with experimental observations and used to predict the reactivity and potential biological activity of these compounds.

Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). researchgate.netbohrium.com For instance, in a study of 1-(3-Methylthiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine, a derivative of this compound, DFT calculations were used to optimize the molecular geometry and compute these electronic properties. bohrium.com The MEP map showed electron-rich centers, indicating potential sites for nucleophilic attack. bohrium.com

These computational approaches are also instrumental in establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netontosight.ai For example, research on thiophene-2-carboxamide derivatives, which can be synthesized from this compound precursors, uses computational methods to predict properties like oral bioavailability. researchgate.net By modifying the thiophene scaffold with different functional groups, researchers can tune the compound's properties to enhance its therapeutic potential. ontosight.ai

In the context of materials science, quantum chemical calculations help in understanding the anticorrosive properties of thiophene derivatives on metal surfaces. researchgate.net Parameters such as hardness, softness, and electrophilicity index, derived from quantum chemical calculations, can be correlated with the inhibition efficiency of these compounds against corrosion. researchgate.net

Computational Studies of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions involving this compound. Theoretical studies can map out potential energy surfaces, identify transition states, and calculate reaction barriers, providing a deeper understanding of reaction pathways that can be difficult to probe experimentally.

One area of significant research is the oxidation of thiophenes. The reaction mechanisms of thiophene and its derivatives, like 2-methylthiophene (B1210033), with molecular oxygen in both its singlet and triplet states have been investigated using ab initio methods. acs.orgresearchgate.net These studies show that the reaction can proceed through different pathways, such as direct hydrogen abstraction or addition/elimination reactions. acs.orgresearchgate.net For the reaction with singlet oxygen, a [4+2] cycloaddition to form an endoperoxide is often the most favorable channel. acs.org Such computational results are crucial for understanding the atmospheric chemistry and combustion of sulfur-containing compounds. acs.org

Another important application is in the study of transition metal-catalyzed reactions, which are fundamental in organic synthesis. For example, the mechanism of nickel-catalyzed cross-coupling reactions involving substituted thiophenes like 2-bromo-3-methylthiophene (B51420) has been studied using DFT. uga.edu These calculations help to understand the oxidative addition step, a key process in the catalytic cycle. The studies can determine the energetics of different pathways, such as π-complexation and ring-walking of the nickel catalyst on the thiophene ring. uga.edu

Furthermore, computational studies have been used to understand and optimize metal-free C-H borylation reactions of this compound. rsc.org DFT calculations revealed the rate-limiting step in the catalytic cycle for the borylation of this compound with catecholborane, which was found to be the liberation of molecular hydrogen. rsc.org This mechanistic insight is invaluable for the rational design of more efficient catalysts for C-H functionalization reactions. rsc.org

Spectroscopic and Analytical Characterization Methods Applied to 3 Methylthiophene

Vibrational Spectroscopy

Vibrational spectroscopy, which encompasses infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are fundamental in identifying functional groups and determining the molecular fingerprint of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against wavenumber and is highly characteristic of the molecule's structure. A general assignment of the fundamental vibrational modes of 3-methylthiophene has been established through experimental data and ab initio quadratic force field calculations. acs.org

The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational motions of its atoms. The region around 3100-3000 cm⁻¹ is typically associated with C-H stretching vibrations of the aromatic thiophene (B33073) ring. The methyl group (–CH₃) introduces its own characteristic vibrations, including symmetric and asymmetric stretching and bending modes. The C-C and C-S stretching vibrations within the thiophene ring also give rise to distinct bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A detailed assignment of the principal infrared absorption bands for this compound is presented in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100-3000 | Aromatic C-H Stretching |

| ~2975-2845 | Methyl C-H Stretching |

| ~1528 | C=C Stretching |

| ~1480-1435 | C-H Deformation (CH₂ and CH₃) |

| ~1385-1370 | C-H Bending (CH₃) |

| ~850 | C-H Out-of-plane Bending |

| ~710-687 | C-S Stretching |

Data compiled from multiple sources providing general ranges for thiophene and methyl-substituted aromatic compounds. iosrjournals.orgvscht.czdocbrown.inforsc.org

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. The Raman spectrum of this compound has been recorded and analyzed, with assignments proposed for its fundamental vibrations. acs.org

Key Raman bands for this compound include the symmetric C=C stretching of the thiophene ring, which is often a strong feature. The C-H stretching and bending modes, as well as the ring breathing and deformation modes, are also observable.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | Aromatic C-H Stretching |

| ~2920 | Methyl C-H Stretching |

| ~1530 | C=C Stretching |

| ~1413 | Ring Stretching |

| ~1354 | Ring Stretching |

| ~1080 | C-H In-plane Bending |

| ~840 | Ring Breathing |

| ~690 | C-S Stretching |

Assignments based on studies of thiophene and its derivatives. acs.orgiosrjournals.orgscispace.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. A study of this compound in a silver colloid revealed significant insights into its interaction with the metal surface. nih.gov